1-(difluoromethyl)-3-methyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(Difluoromethyl)-3-methyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3-methyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Attachment of the Benzothiophene Moiety: This can be done through a nucleophilic substitution reaction, where the benzothiophene derivative is reacted with the intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-methyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: The compound may find use in various industrial processes, such as catalysis or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine
- 2,2,2-Trifluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)ethanamine
- 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)hydrazine
Uniqueness
1-(Difluoromethyl)-3-methyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of the difluoromethyl group, which can impart specific properties such as increased metabolic stability and lipophilicity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C14H17F2N3O2S2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H17F2N3O2S2/c1-9-13(8-19(18-9)14(15)16)23(20,21)17-7-11-6-10-4-2-3-5-12(10)22-11/h6,8,14,17H,2-5,7H2,1H3 |
InChI Key |
ALBYMNWECJLXLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC2=CC3=C(S2)CCCC3)C(F)F |
Origin of Product |
United States |
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